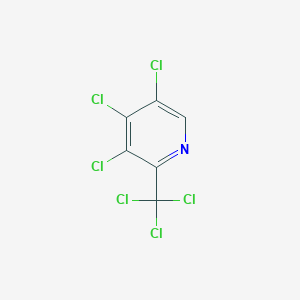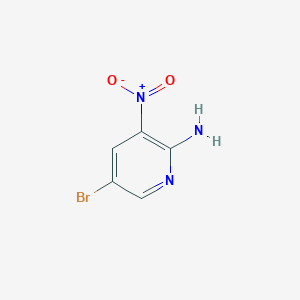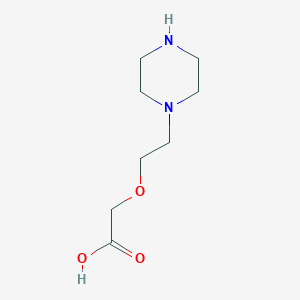
2-(2-(Piperazin-1-yl)ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that features a piperazine ring attached to an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid typically involves the reaction of piperazine with ethoxyacetic acid or its derivatives. One common method includes the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts may be employed to improve the efficiency of the reaction .
化学反应分析
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is used as an intermediate in the synthesis of various compounds. It serves as a building block for the preparation of more complex molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It may exhibit pharmacological properties that make it useful in drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of antihistamines, antipsychotics, and other medications .
Industry
Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact mechanism depends on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine H1 receptors.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical modifications. Its versatility in synthesis and potential biological activities make it a valuable compound in research and industry .
属性
CAS 编号 |
197969-01-0 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
InChI 键 |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
规范 SMILES |
C1CN(CCN1)CCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


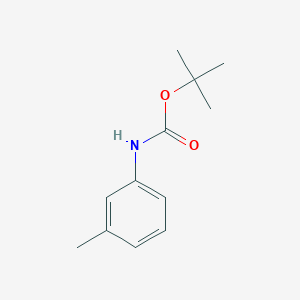
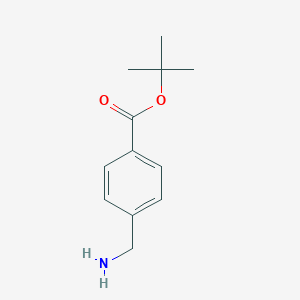
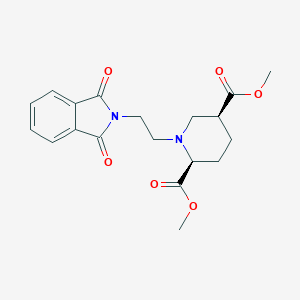
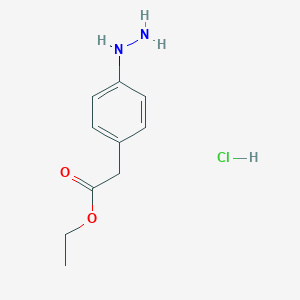
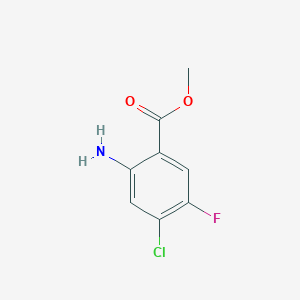
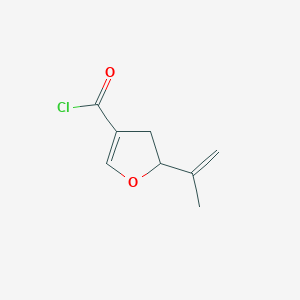
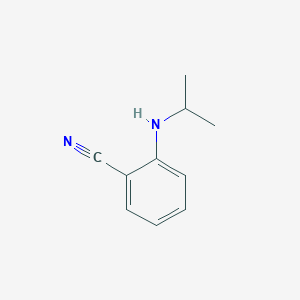
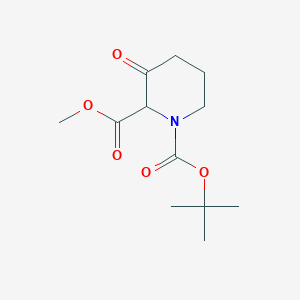
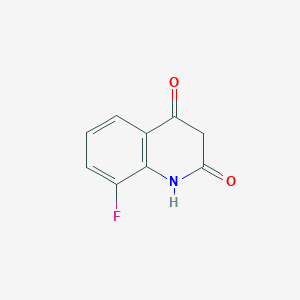
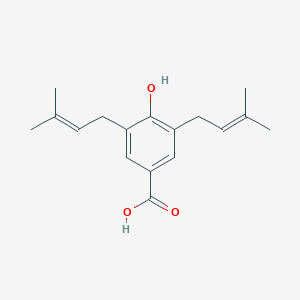
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
